![molecular formula C22H23F3N4 B608222 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)
3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JNJ-42153605 is a synthetic organic compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2). This compound has shown significant potential in modulating glutamate neurotransmission, which is crucial for various central nervous system functions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of JNJ-42153605 involves multiple steps, starting with the preparation of the core triazolopyridine structure. The key steps include:
- Formation of the triazolopyridine core.
- Introduction of the cyclopropylmethyl group.
- Addition of the phenylpiperidine moiety.
- Incorporation of the trifluoromethyl group .
Industrial Production Methods: Industrial production of JNJ-42153605 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures carefully controlled to optimize product formation .
化学反応の分析
反応の種類: JNJ-42153605は主に以下を実行します。
置換反応: さまざまな官能基の導入。
酸化還元反応: 化合物の酸化状態の変更。
環化反応: 環構造の形成.
一般的な試薬と条件:
試薬: 一般的な試薬には、トリフルオロメチル化剤、シクロプロピルメチルハライド、およびフェニルピペリジン誘導体があります。
主な生成物: これらの反応の主な生成物は、反応条件を慎重に制御することで高い選択性と収率が達成され、JNJ-42153605自体です。 .
4. 科学研究への応用
JNJ-42153605は、科学研究において幅広い用途があります。
化学: mGlu2受容体の異種アロステリックモジュレーションを研究するためのツール化合物として使用されます。
生物学: 神経伝達への影響と潜在的な治療的用途について調査されています。
医学: 統合失調症や不安などの精神障害の治療における可能性について調査されています。
科学的研究の応用
JNJ-42153605 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study allosteric modulation of mGlu2 receptors.
Biology: Investigated for its effects on neurotransmission and potential therapeutic applications.
Medicine: Explored for its potential in treating psychiatric disorders, including schizophrenia and anxiety.
Industry: Utilized in the development of new pharmacological agents targeting mGlu2 receptors .
作用機序
JNJ-42153605は、mGlu2受容体の異種アロステリック部位に結合することにより効果を発揮し、受容体のグルタミン酸に対する応答を強化します。この調節は、神経伝達に関与するさまざまなシグナル伝達経路に影響を与え、ニューロンの活動と行動の変化につながります。 この化合物は、mGlu2受容体に対する高い親和性と選択性を備えているため、グルタミン酸シグナル伝達を研究するための貴重なツールとなっています。 .
類似の化合物:
LY354740: mGlu2/3受容体アゴニスト。
BINA: mGlu2の別の正の異種アロステリックモジュレーター。
LY487379: 選択的なmGlu2正の異種アロステリックモジュレーター
比較: これらの化合物と比較して、JNJ-42153605は、mGlu2受容体に対する高い効力と選択性を有するという点でユニークです。 睡眠覚醒サイクルの調節と精神病症状の軽減において、耐性を誘発することなく優れた長期的な有効性を示しています。 .
類似化合物との比較
LY354740: An mGlu2/3 receptor agonist.
BINA: Another positive allosteric modulator of mGlu2.
Comparison: Compared to these compounds, JNJ-42153605 is unique due to its high potency and selectivity for mGlu2 receptors. It has shown superior long-term efficacy in modulating sleep-wake cycles and reducing psychotic symptoms without inducing tolerance .
生物活性
The compound 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (referred to as compound 1 ) is a member of the triazolo-pyridine family, which has garnered attention for its potential as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGlu2). This article delves into the biological activity of compound 1, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22F4N4
- Molecular Weight : 400.44 g/mol
- CAS Number : 1254977-87-1
Structure
The structure of compound 1 features a cyclopropylmethyl group and a trifluoromethyl group attached to a triazolo-pyridine core, which is essential for its interaction with mGlu2 receptors.
Compound 1 acts primarily as a positive allosteric modulator of the mGlu2 receptor. This receptor is implicated in various neurological processes and disorders, including anxiety, depression, and schizophrenia. By enhancing the receptor's activity without directly activating it, compound 1 can potentially mitigate excitotoxicity and improve synaptic transmission.
Pharmacological Effects
Research has demonstrated that compound 1 exhibits several key pharmacological effects:
- Inhibition of REM Sleep : In vivo studies indicated that compound 1 can inhibit REM sleep at doses as low as 3 mg/kg in rat models, suggesting its potential utility in treating sleep disorders .
- Antipsychotic Activity : The compound has shown efficacy in reversing PCP-induced hyperlocomotion in mice with an effective dose (ED₅₀) of approximately 5.4 mg/kg subcutaneously, indicating its antipsychotic properties .
- Neuroprotection : As an mGlu2 PAM, compound 1 may protect against glutamate-induced neurotoxicity, enhancing cell viability in neuronal cultures exposed to excitotoxic conditions .
ADMET Profile
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of compound 1 is favorable:
- Metabolic Stability : Modifications to the triazolo-pyridine scaffold have improved metabolic stability and reduced lipophilicity compared to earlier compounds in the series .
- hERG Inhibition : Compound 1 shows low potential for hERG channel inhibition, which is crucial for minimizing cardiac side effects associated with many psychotropic drugs .
Study on Neuroprotective Effects
A study investigating the neuroprotective effects of compound 1 utilized SH-SY5Y neuronal cell lines subjected to glutamate-induced excitotoxicity. The results indicated that treatment with varying concentrations (0.1 µM to 150 µM) of compound 1 significantly improved cell viability compared to controls subjected only to glutamate exposure. The protective effect was dose-dependent and highlighted the compound's potential therapeutic application in neurodegenerative diseases .
PET Imaging Study
Another notable research effort involved positron emission tomography (PET) imaging studies to assess the ability of compound 1 to cross the blood-brain barrier. The findings revealed that while compound 1 could penetrate the barrier effectively, its specific binding affinity within the brain was relatively low. This suggests that while it may reach target sites, further optimization may be necessary to enhance its binding characteristics for therapeutic efficacy .
特性
IUPAC Name |
3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4/c23-22(24,25)20-18(10-13-29-19(14-15-6-7-15)26-27-21(20)29)28-11-8-17(9-12-28)16-4-2-1-3-5-16/h1-5,10,13,15,17H,6-9,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAVZGJJQFJSMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)N4CCC(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does JNJ-42153605 interact with its target and what are the downstream effects?
A1: JNJ-42153605 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor []. This means it binds to a site distinct from the glutamate binding site and enhances the receptor's response to glutamate, its natural ligand. This modulation leads to various downstream effects, including inhibition of spontaneous locomotion, reversal of memantine-induced brain activation, and inhibition of conditioned avoidance behavior in preclinical models [, ].
Q2: What is the relationship between the structure of JNJ-42153605 and its activity as an mGlu2 PAM?
A2: Research suggests that modifications to the scaffold substituents of similar compounds, such as 1,2,4-triazolo[4,3-a]pyridines, can impact their potency, metabolic stability, and lipophilicity []. Optimization of JNJ-42153605 involved improving metabolic stability while controlling lipophilicity through these modifications []. This highlights the importance of structure-activity relationship (SAR) studies in refining drug candidates for improved efficacy and pharmacokinetic properties.
Q3: What preclinical evidence supports the potential of JNJ-42153605 as an antipsychotic agent?
A3: JNJ-42153605 demonstrated efficacy in several rodent models used to assess antipsychotic activity. It inhibited phencyclidine (PCP)-induced hyperlocomotion in mice, a model often used to evaluate potential antipsychotic effects []. Additionally, it reversed PCP-induced brain activation patterns as measured by 2-deoxyglucose uptake in mice [, ]. These findings, along with its favorable pharmacokinetic profile, suggest that JNJ-42153605 warrants further investigation as a potential antipsychotic treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。